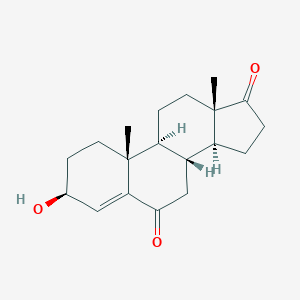

3-Hydroxyandrost-4-ene-6,17-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18386-45-3 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,11-14,20H,3-8,10H2,1-2H3/t11-,12-,13-,14-,18+,19-/m0/s1 |

InChI Key |

ARAPFCZLRWLJAA-LZBOESDWSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C[C@H](CC[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O |

Synonyms |

3-hydroxyandrost-4-ene-6,17-dione 3-OH-androstene-6,17-dione |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of 3 Hydroxyandrost 4 Ene 6,17 Dione and Allied Steroids in Research Models

In Vitro Enzymatic Metabolism of Androst-4-ene-3,6,17-trione (B20797) and its Hydroxylated Forms

In vitro systems, particularly liver microsomes, offer a controlled environment to investigate the primary metabolic reactions of steroids. These studies have been instrumental in elucidating the enzymatic pathways involved in the transformation of androst-4-ene-3,6,17-trione and its derivatives.

Identification of 3-Hydroxyandrost-4-ene-6,17-dione as a Microsomal Metabolite

Research utilizing horse liver microsomes has identified this compound as a significant metabolite of androst-4-ene-3,6,17-trione. nih.govresearchgate.net Specifically, two stereoisomers, 3α-hydroxyandrost-4-ene-6,17-dione and 3β-hydroxyandrost-4-ene-6,17-dione, are formed through the reduction of the C3-keto group. nih.gov This initial biotransformation is a key step in the metabolic cascade of androst-4-ene-3,6,17-trione.

Role of Liver Microsomal Cytochrome P450 System in Hydroxylation

The cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases, plays a pivotal role in the hydroxylation of steroids. researchgate.netasm.org These enzymes are responsible for the regio- and stereoselective oxidation of various steroid molecules, including androstenedione (B190577). researchgate.netacs.org In human liver microsomes, CYP enzymes catalyze the hydroxylation of testosterone (B1683101) at multiple positions. asm.org The hydroxylation of androstenedione is a critical step in both its metabolism and the biosynthesis of other steroid hormones. nih.govmdpi.com For instance, CYP11B2 can oxidize androstenedione to 11β-hydroxyandrostenedione and 18-hydroxyandrostenedione. nih.gov The formation of hydroxylated metabolites is generally inhibited by carbon monoxide, indicating the direct involvement of cytochrome P450-dependent enzymes. houstonmethodist.org

Reductive Biotransformations of Keto Groups

A primary metabolic pathway for androst-4-ene-3,6,17-trione involves the enzymatic reduction of its keto groups at positions C3, C6, and C17. Studies with horse liver microsomes have demonstrated that the initial and major biotransformation is the reduction of the keto group at either the C3 or C6 position. nih.govresearchgate.net Further reduction of the remaining keto groups can lead to the formation of various dihydroxy metabolites. nih.gov This reductive process is a significant route of metabolism for this class of steroids.

In Vivo Metabolic Profiling in Non-Human Biological Systems

In vivo studies in animal models provide a more comprehensive understanding of the metabolic fate of steroids, encompassing absorption, distribution, metabolism, and excretion.

Detection and Characterization of Excreted Metabolites of Oxygenated Androstenediones

Following the administration of androst-4-ene-3,6,17-trione to horses, several metabolites have been identified in post-administration urine samples. The in vitro metabolites, 6α-hydroxyandrost-4-ene-3,17-dione, 3α-hydroxyandrost-4-ene-6,17-dione, and 3β-hydroxyandrost-4-ene-6,17-dione, were all detected. nih.gov Additionally, a number of other urinary metabolites resulting from further reductions of the keto groups were identified, including various dihydroxyandrost-4-en-one and dihydroxyandrostan-one isomers. nih.gov

Comprehensive Analysis of Phase I and Phase II Metabolic Products

The metabolism of androgens primarily occurs through Phase I reactions, such as hydroxylation and reduction, and Phase II conjugation reactions. mdpi.com Phase I metabolism of androstenedione in non-human models like rats has been shown to produce hydroxylated metabolites. mdpi.com In vivo studies in horses have identified several Phase I metabolites of androst-4-ene-3,6,17-trione, which involve reductions at the keto positions and the double bond. nih.gov These metabolites can then undergo Phase II conjugation, which increases their water solubility and facilitates excretion. While specific Phase II metabolites for this compound are not detailed in the provided context, it is a general pathway for steroid metabolism. mdpi.comrug.nl

Table of Identified Metabolites of Androst-4-ene-3,6,17-trione in Horses

| Metabolite ID | Compound Name |

|---|---|

| M1 | 6α-hydroxyandrost-4-ene-3,17-dione |

| M2a | 3α-hydroxyandrost-4-ene-6,17-dione |

| M2b | 3β-hydroxyandrost-4-ene-6,17-dione |

| M3a | 6α,17β-dihydroxyandrost-4-en-3-one |

| M3b, M3c | 6,17-dihydroxyandrost-4-en-3-one |

| M4a | 3β,6β-dihydroxyandrost-4-en-17-one |

| M4b | 3,6-dihydroxyandrost-4-en-17-one |

| M5 | 3,6-dihydroxyandrostan-17-one |

Biochemical Characterization of Key Metabolizing Enzymes

The biotransformation of this compound and related steroids is a complex process orchestrated by a series of specialized enzymes. These enzymatic reactions, occurring primarily in the liver but also in other tissues, modify the steroid structure to alter its biological activity and facilitate its elimination from the body. nih.gov The key enzyme families involved in these metabolic pathways are steroid hydroxylases, hydroxysteroid dehydrogenases (HSDs), reductases, and various conjugating enzymes.

Steroid Hydroxylases (e.g., Cytochrome P450 Isozymes)

Steroid hydroxylases, predominantly members of the cytochrome P450 (CYP) superfamily of heme-containing enzymes, are central to Phase I metabolism of steroids. mdpi.comnih.gov These enzymes catalyze the introduction of hydroxyl (-OH) groups into various positions on the steroid nucleus. This process not only increases the water solubility of the lipophilic steroid molecule but also serves as a crucial step that can dramatically alter its biological activity and create sites for subsequent Phase II conjugation reactions. nih.govjmb.or.kr

CYP enzymes are found in high concentrations in the liver and are responsible for the metabolism of a vast array of endogenous compounds, including steroids, and exogenous substances. nih.govresearchgate.net In humans, approximately a quarter of the 57 known P450 enzymes are involved in steroid metabolism. mdpi.com While some CYPs are highly specific for steroid biosynthesis (e.g., CYP11A1, CYP17A1), others, often referred to as "multipurpose" enzymes (e.g., members of the CYP2 and CYP3A families), exhibit broad and overlapping substrate specificities, metabolizing numerous steroids and drugs. nih.govaafp.org

The hydroxylation of androstane (B1237026) steroids can occur at multiple positions. For instance, research on the related compound androst-4-ene-3,17-dione has shown that it can be hydroxylated at the 6β, 12β, 15α, and 16α positions by various biological systems, including microbial models which often mimic mammalian metabolism. researchgate.netebi.ac.uk The CYP3A family, particularly CYP3A4 in humans, is well-known for catalyzing the 6β-hydroxylation of many endogenous steroids, including testosterone and androstenedione. ebi.ac.uk This reaction is a major metabolic pathway for many androgens.

The biochemical characterization of these enzymes often involves in vitro assays using liver microsomes or recombinant, purified CYP enzymes expressed in cell lines. nih.govresearchgate.net Such studies allow for the identification of specific metabolites and the determination of the kinetic profiles of the enzymes, revealing their substrate affinity and catalytic efficiency. nih.gov

| Enzyme Family | Key Isozymes (Human) | Cellular Location | Function in Steroid Metabolism | Example Reaction (Allied Steroids) |

| Cytochrome P450 | CYP3A4, CYP3A5, CYP2B, CYP2C | Endoplasmic Reticulum | Monooxygenation (Hydroxylation) | Androst-4-ene-3,17-dione → 6β-Hydroxyandrost-4-ene-3,17-dione ebi.ac.uk |

| CYP21A2 | Endoplasmic Reticulum | C21-Hydroxylation | Progesterone → 11-Deoxycorticosterone nih.gov | |

| CYP11B1, CYP11B2 | Mitochondria | C11β-Hydroxylation | 11-Deoxycortisol → Cortisol |

Hydroxysteroid Dehydrogenases (HSDs) and Reductases

Following, or in concert with, hydroxylation, the steroid nucleus is further modified by hydroxysteroid dehydrogenases (HSDs) and reductases. These enzymes play pivotal roles in regulating the potency and activity of steroid hormones at both the pre-receptor and receptor levels. oup.comoup.com

Hydroxysteroid Dehydrogenases (HSDs) catalyze the reversible interconversion between hydroxyl and keto groups at specific positions on the steroid molecule, utilizing nicotinamide (B372718) cofactors like NAD+/NADH or NADP+/NADPH. oup.com This oxidation/reduction is a key mechanism for modulating a steroid's ability to bind to its receptor. For this compound, the native 3-hydroxy group and the keto groups at C6 and C17 are potential sites for HSD activity.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme can oxidize the 3β-hydroxy group of a Δ5-steroid to a 3-keto group, and isomerize the Δ5 double bond to the Δ4 position, a critical step in the biosynthesis of most steroid hormones. oup.com It can also act in the reverse, reductive direction.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes modulates activity at the C17 position. wikipedia.org They can reduce the 17-keto group of androstenedione to the 17β-hydroxyl of testosterone, significantly increasing androgenic activity. Conversely, they can oxidize a 17β-hydroxyl group, deactivating the hormone. wikipedia.org There are multiple isoforms with tissue-specific expression and preferential oxidative or reductive activity.

Reductases are enzymes that catalyze the reduction of double bonds. In steroid metabolism, the most significant are the 5α- and 5β-reductases. wikipedia.orgoup.com

5α-Reductase: This enzyme, which exists in three isozymes (SRD5A1, SRD5A2, SRD5A3), catalyzes the irreversible reduction of the double bond between carbons 4 and 5 (Δ4) of steroids like testosterone and androstenedione. wikipedia.org This conversion is often critical for androgen action in many target tissues. nih.gov

5β-Reductase (AKR1D1): This enzyme also reduces the Δ4 double bond but creates a different stereochemistry (5β-), which generally leads to inactive metabolites that are then further processed for excretion. oup.com

| Enzyme Class | Key Enzymes | Reaction Type | Function in Steroid Metabolism | Example Reaction (Allied Steroids) |

| Hydroxysteroid Dehydrogenases (HSDs) | 3β-HSD | Oxidation/Reduction | Interconversion of 3-hydroxy and 3-keto groups | 3β-Hydroxyandrost-5-en-17-one ↔ Androst-4-ene-3,17-dione oup.com |

| 17β-HSD | Oxidation/Reduction | Interconversion of 17-hydroxy and 17-keto groups | Androst-4-ene-3,17-dione ↔ Testosterone wikipedia.org | |

| 11β-HSD | Oxidation/Reduction | Interconversion of 11-hydroxy and 11-keto groups | Cortisol ↔ Cortisone wikipedia.org | |

| Reductases | 5α-Reductase (SRD5A1, SRD5A2) | Reduction | Conversion of Δ4-steroids to 5α-reduced steroids | Testosterone → Dihydrotestosterone (B1667394) wikipedia.org |

| 5β-Reductase (AKR1D1) | Reduction | Conversion of Δ4-steroids to 5β-reduced steroids | Progesterone → 5β-Pregnanedione oup.com |

Conjugating Enzymes in Metabolite Excretion

The final step in the metabolic clearance of steroids is Phase II conjugation. This process involves attaching a polar, water-soluble molecule to the steroid metabolite, which masks its biological activity and drastically increases its water solubility, facilitating its excretion via urine or bile. cas.czgfmer.ch The hydroxyl groups, either present on the original steroid or introduced during Phase I metabolism by CYPs, are the primary sites for conjugation. nih.gov

The two main conjugation reactions for steroids are glucuronidation and sulfation. cas.cz

UDP-Glucuronosyltransferases (UGTs): These enzymes, located in the endoplasmic reticulum, catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to the steroid. Steroid glucuronides are highly water-soluble and are the main form of steroid metabolites found in urine. cas.cz

Sulfotransferases (SULTs): These cytosolic enzymes catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. While steroid sulfates are also excretion products, some, like dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), can act as a circulating reservoir for active hormone synthesis in peripheral tissues. gfmer.ch

Metabolism studies of related compounds like 4-hydroxyandrostenedione have confirmed that its various hydroxylated and reduced metabolites undergo extensive conjugation with both glucuronic acid and sulfate before excretion. nih.govdshs-koeln.de

| Enzyme Family | Key Enzymes | Cellular Location | Function in Steroid Metabolism | Example Conjugation Reaction |

| UDP-Glucuronosyl-transferases | UGT2B family (e.g., UGT2B15, UGT2B17) | Endoplasmic Reticulum | Covalently attaches glucuronic acid to hydroxyl groups. | Testosterone → Testosterone Glucuronide cas.cz |

| Sulfotransferases | SULT2A1, SULT1E1 | Cytosol | Covalently attaches a sulfate group to hydroxyl groups. | Dehydroepiandrosterone (DHEA) → DHEA-Sulfate gfmer.ch |

Structure Activity Relationship Sar Studies and Computational Analysis of 3 Hydroxyandrost 4 Ene 6,17 Dione and Its Analogs

Influence of Steroidal Core Structure and Substituents on Biological Activity

The steroidal backbone, a four-ring system, provides a rigid scaffold upon which various functional groups are positioned. The nature, location, and orientation of these substituents dramatically impact the molecule's biological profile, particularly its ability to inhibit enzymes like aromatase.

The positioning and stereochemistry of hydroxyl (–OH) and keto (C=O) groups on the androstane (B1237026) skeleton are critical determinants of aromatase inhibition. wikipedia.org While the natural substrate of aromatase, androstenedione (B190577), possesses keto groups at C-3 and C-17, studies have shown that a C-3 carbonyl is not strictly essential for binding and inhibition. core.ac.ukacs.org For instance, 3-deoxy-androst-4-en-17-one demonstrates excellent competitive inhibition. acs.org

The introduction of a hydroxyl group can significantly alter activity. For example, 3β-hydroxyandrost-4-ene-6,17-dione is a potent aromatase inhibitor. nih.gov The stereochemistry at C-3 is crucial; 3β-hydroxy derivatives of androstenedione are generally more active inhibitors, especially when a carbonyl group is present at C-17. uc.pt The reduction of the C-3 keto group to a 3β-hydroxyl in androst-4-ene-6,17-dione (B1252557) derivatives leads to potent inhibitors. nih.gov Conversely, the presence of a 3β-hydroxy group in a 4-chloro-4-androsten-17-one oxime analog resulted in better activity than its 3-carbonyl counterpart, highlighting the complex interplay of substituents. nih.gov

The planarity of the A-ring is also a significant factor for effective interaction with the aromatase active site. wikipedia.orgcore.ac.uk The presence of a 4-ene (a double bond between C4 and C5) or a 3,4-epoxide group can confer the necessary planarity for potent anti-aromatase activity, even in the absence of a C-3 carbonyl group. core.ac.uk The stereochemistry of the A/B ring junction is also important; a trans ring junction is generally favored for effective inhibition. oup.com

Substitutions at the C-6 position of the androst-4-ene-3,17-dione scaffold have been extensively studied to enhance aromatase inhibition. The nature and stereochemistry of the C-6 substituent can significantly influence the inhibitor's affinity for the enzyme.

Research indicates that the aromatase enzyme has a hydrophobic binding pocket with limited space in the vicinity of the C-6 position of the substrate. nih.gov This explains why the size and polarity of the C-6 substituent are critical.

Alkyl Substitutions: 6β-alkylated steroids generally exhibit higher affinity for aromatase than their 6α-isomers. nih.gov There appears to be an optimal length for the alkyl chain; for instance, the 6β-pentyl analog of androst-4-ene-3,17-dione was found to be a highly potent inhibitor, while further elongation of the chain decreased affinity. nih.gov This suggests that the hydrophobic pocket can accommodate a chain of a certain length, leading to a thermodynamically stable enzyme-inhibitor complex. acs.orgnih.gov

Other Substitutions: The introduction of a 6-methylene group, as seen in exemestane (B1683764) (6-methylenandrosta-1,4-diene-3,17-dione), results in a potent irreversible aromatase inhibitor. caldic.comnih.gov The exocyclic double bond at C-6 contributes to the molecule's potent activity. oup.com In contrast, bulky or polar substituents at the C-6 position, such as isopropyl or phenyl groups, tend to decrease inhibitory activity. nih.gov However, a polar hydroxy group is better tolerated at the 6β-position than at the 6α-position. acs.org

The following table summarizes the inhibitory constants (Ki) for various C-6 substituted androst-4-ene-3,17-diones, illustrating the impact of the substituent's nature and stereochemistry on aromatase inhibition.

| Compound | Substituent at C-6 | Ki (nM) |

| 6β-ethyl-androst-4-ene-3,17-dione | β-ethyl | 1.4 |

| 6β-pentyl-androst-4-ene-3,17-dione | β-pentyl | 2.8 |

| 6-methylene-androst-4-ene-3,17-dione | methylene | 4.9 |

| 6β-vinyl-androst-4-ene-3,17-dione | β-vinyl | 5.1 |

| 6α-benzyl-androst-4-ene-3,17-dione | α-benzyl | 10 |

Data sourced from multiple studies. nih.gov

The carbonyl group at the C-17 position of the D-ring plays a fundamental role in the binding of steroidal inhibitors to aromatase. acs.orguc.pt While modifications at the C-3 position are often well-tolerated, the C-17 carbonyl appears to be more critical for maintaining high inhibitory potency. uc.ptuc.pt

The presence of at least one carbonyl group, either at C-3 or C-17, seems to be essential for effective aromatase inhibition. uc.pt The complete absence of both carbonyls drastically reduces the inhibitory activity. uc.pt The C-17 carbonyl is thought to be crucial for anchoring the steroid in the active site through interactions with specific amino acid residues. uc.pt Furthermore, the introduction of bulky substituents at C-17 can lead to steric hindrance and a loss of activity. uc.pt

Elucidation of Hydrophobic and Polar Interactions in Enzyme Binding Pockets

The binding of a steroid to an enzyme's active site is a complex process governed by a combination of hydrophobic and polar interactions. Understanding these interactions is key to deciphering the mechanism of inhibition and designing more effective drugs.

The three-dimensional shape, or conformation, of both the steroid and the enzyme's binding pocket are critical for their interaction. numberanalytics.com Steroids are not entirely rigid molecules and can adopt different conformations. numberanalytics.com The binding of a steroid to an enzyme can occur through an "induced-fit" mechanism, where the binding of the ligand induces a conformational change in the enzyme, or a "conformational selection" model, where the enzyme exists in a population of different conformations, and the ligand selectively binds to a pre-existing compatible conformation. nih.gov

Crystal structures of aromatase in complex with its substrate and inhibitors have revealed that the steroid skeleton is almost completely enveloped by hydrophobic residues. nih.gov This hydrophobic pocket is complemented by specific polar interactions. For instance, the 3- and 17-keto oxygens of the steroid can form hydrogen bonds with proton-donating amino acid residues in the active site. nih.gov The conformation of the steroid within the binding pocket is crucial; for example, a relatively flat conformation of the A-ring is considered favorable for binding. researchgate.net

Molecular modeling techniques are powerful computational tools used to simulate and predict the interactions between a ligand, such as 3-Hydroxyandrost-4-ene-6,17-dione, and its target enzyme. nih.gov These methods provide insights that are often difficult to obtain through experimental techniques alone.

Docking Studies: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For steroidal aromatase inhibitors, docking studies have helped to visualize how the steroid fits into the hydrophobic pocket of the enzyme and how its functional groups interact with specific amino acid residues. mdpi.com For example, the methylidene group at C-6 of exemestane is thought to create stronger van der Waals contacts with surrounding residues, contributing to its high affinity. mdpi.com

Quantum Mechanics (QM) Methods: Methods like the PM3 method have been used to calculate the thermodynamic stability of enzyme-inhibitor complexes. nih.govnih.gov These calculations can help to explain why certain substitutions, such as the addition of a pentyl group at C-6, lead to increased affinity by forming a more thermodynamically stable complex within the hydrophobic binding pocket. nih.gov

These computational approaches, combined with experimental data, provide a detailed picture of the structure-activity relationships of steroidal inhibitors and guide the design of new, more potent analogs. acs.orgnih.gov

Design Principles for Novel Steroidal Analogs with Modulated Activity

The design of novel steroidal analogs based on the androst-4-ene-3,17-dione scaffold, including derivatives like this compound, is a strategic effort to develop compounds with enhanced or specific biological activities, particularly as enzyme inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies, complemented by computational analysis, have been instrumental in elucidating the structural requirements for potent and selective inhibition of target enzymes such as aromatase. acs.orgcore.ac.ukresearchgate.net These studies have revealed key insights into how modifications at various positions on the steroid nucleus influence binding affinity and inhibitory potential.

Structure-Activity Relationship (SAR) Insights

SAR studies have systematically explored the impact of structural modifications across the androstenedione skeleton. A crucial aspect of these investigations has been the modification of the A-ring and D-ring. core.ac.uk For instance, while the C-3 carbonyl group was initially thought to be essential for proper binding to the active site of aromatase, studies on 3-deoxy derivatives have shown that this group is not a strict requirement for inhibitory activity. acs.orgcore.ac.uk In fact, 3-deoxy-androst-4-en-17-one has been identified as a potent competitive inhibitor. acs.org

Modifications at the C-4 position have also been a major focus. The introduction of a 4-hydroxy group, as seen in formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione), leads to potent aromatase inhibition. researchgate.netnih.gov Furthermore, the addition of substituted thio groups at the C-4 position has yielded effective competitive inhibitors, suggesting that the enzyme's active site can accommodate some bulk at this position. nih.gov

Substitutions at the C-6 position have been shown to significantly influence inhibitory potency. The introduction of alkyl groups at this position can lead to powerful inhibitors. acs.org For example, 6α- and 6β-methyl-17-keto steroids have demonstrated high inhibitory activities. acs.org The stereochemistry at C-6 is critical, with the enzyme's binding pocket showing a preference for substitutions on the β-face over the α-face in some cases. acs.org The presence of a polar hydroxy group at the 6β-position is better tolerated than at the 6α-position. acs.org

The D-ring, specifically the C-17 position, also plays a critical role. A carbonyl group at C-17 is generally considered important for tight binding to the enzyme's active site. acs.org Analogs with a 17β-hydroxy group tend to be less potent inhibitors than their 17-keto counterparts. acs.org

Computational Analysis and Molecular Modeling

Computational techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have provided a deeper understanding of the molecular interactions between steroidal analogs and their target enzymes. researchgate.net These methods have helped to rationalize the observed SAR data and guide the design of new inhibitors.

Molecular docking studies have been employed to visualize the binding modes of androstenedione derivatives within the active site of aromatase. researchgate.net These studies have highlighted the importance of specific hydrogen bonds and hydrophobic interactions for stabilizing the enzyme-inhibitor complex. For example, the planarity of the A-ring in 4-ene or 1,4-diene structures is considered a critical feature for effective binding. researchgate.net

QSAR studies have established mathematical relationships between the structural features of these analogs and their inhibitory activities. researchgate.net These models can predict the potency of newly designed compounds before their synthesis, thus streamlining the drug discovery process.

Key Design Principles for Novel Analogs

Based on the accumulated SAR and computational data, several key principles for the design of novel steroidal analogs with modulated activity have been established:

A-Ring Modification : The C-3 carbonyl group is not essential for activity, and its removal or modification can be explored. The introduction of substituents at C-4, such as hydroxyl or thio groups, can enhance inhibitory potency. Maintaining the planarity of the A-ring is generally favorable for binding. core.ac.ukresearchgate.net

C-6 Substitution : The introduction of small alkyl or other functional groups at the C-6 position can lead to potent inhibitors. The stereochemistry of these substituents is a critical determinant of activity and should be carefully considered. acs.org

D-Ring Integrity : A carbonyl group at C-17 is often crucial for high binding affinity. Modifications at this position generally lead to a decrease in potency. acs.org

Exploiting Specific Pockets : Structure-guided design can be used to introduce novel side groups that occupy specific pockets within the enzyme's active site, potentially leading to increased potency and selectivity. nih.gov

The following tables summarize the inhibitory activities of various androstenedione analogs, illustrating the impact of different structural modifications.

| Compound | Substitution at C-6 | Ki (nM) |

|---|---|---|

| 3-deoxyandrostenedione | None | 6.8 |

| 6α-methyl-3-deoxyandrostenedione | α-Methyl | 3.1 |

| 6β-methyl-3-deoxyandrostenedione | β-Methyl | 5.3 |

| 6β-hydroxy-3-deoxyandrostenedione | β-Hydroxy | 6.0 |

Advanced Analytical Methodologies for the Characterization and Research of 3 Hydroxyandrost 4 Ene 6,17 Dione

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating 3-hydroxyandrost-4-ene-6,17-dione from other structurally similar steroids and quantifying its presence.

Gas Chromatography coupled with Mass Spectrometry (GC-MS, GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and its metabolites. nih.gov This method offers high sensitivity and selectivity, making it ideal for detecting trace amounts of the compound in biological samples such as urine. researchgate.net For GC-MS analysis, the steroid is typically derivatized, often through trimethylsilylation, to increase its volatility and improve its chromatographic behavior. researchgate.net

In metabolic studies, GC-MS has been instrumental in identifying various metabolites of related compounds. For instance, in the investigation of androst-4-ene-3,6,17-trione (B20797), GC-MS analysis of post-administration urine samples revealed the presence of its metabolites, including 3α-hydroxyandrost-4-ene-6,17-dione and 3β-hydroxyandrost-4-ene-6,17-dione. nih.govresearchgate.net The fragmentation patterns observed in the mass spectra provide crucial information for the structural elucidation of these metabolites. nih.gov Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and is particularly useful for distinguishing between isomeric compounds. nih.gov

| Parameter | Value | Reference |

| Instrumentation | Agilent 8890/5977B | industry.gov.au |

| Column | HP-5MS, 30 m x 0.25 mm I.D. x 0.25 μm | industry.gov.au |

| Temperature Program | 160 °C (1 min), 10 °C/min to 220 °C (7 min), 20 °C/min to 300 °C (7 min) | industry.gov.au |

| Injector Temperature | 250 °C | industry.gov.auuu.nl |

| Interface Temperature | 280 °C | uu.nl |

| Limit of Detection (LOD) | 5 to 10 ng/mL for related compounds | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is another essential tool for the analysis of this compound, particularly for assessing purity and performing quantitative analysis. nih.gov When coupled with mass spectrometry (LC-MS), it becomes a highly sensitive method for studying the metabolism of steroidal drugs. nih.gov

Reverse-phase HPLC is commonly used, where the steroid is separated on a nonpolar stationary phase with a polar mobile phase. acs.org This technique has been successfully applied to the determination of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites in patient urine samples. nih.gov The use of HPLC is also critical in the purification of target analytes for other analytical techniques like isotope ratio mass spectrometry (IRMS), ensuring the necessary peak purity for accurate measurements. nih.gov

| Parameter | Value | Reference |

| Technique | Reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) | nih.gov |

| Application | Studying the metabolism of steroidal drugs, purity assessment | nih.govnih.gov |

| Purification | Twofold HPLC-based sample purification for IRMS analysis | nih.gov |

High-Resolution Spectroscopic Characterization of Steroidal Structures

Spectroscopic methods provide detailed information about the molecular structure of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of steroids like this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise determination of its structure and stereochemistry. dergipark.org.tr

NMR has been used to characterize the metabolites of related steroids, helping to identify the positions of new hydroxyl groups or other modifications. dergipark.org.tr For example, in the biotransformation of dehydroepiandrosterone (B1670201), the structures of the resulting metabolites were confirmed using ¹H NMR and ¹³C NMR spectroscopy. Specific chemical shifts and coupling constants in the NMR spectra are indicative of the stereochemistry at different positions, such as the α or β orientation of hydroxyl groups. dergipark.org.tr

Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry

Infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) are powerful complementary techniques for the characterization of this compound. IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ketone (C=O) groups, by their characteristic absorption frequencies.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its elemental composition. researchgate.netresearchgate.net This information is crucial for confirming the molecular formula of the compound and its metabolites. researchgate.net For instance, the accurate mass of a protonated species [M+H]⁺ can be used to confirm the molecular formula of a designer steroid. researchgate.net

| Technique | Application | Findings | Reference |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirms presence of ketone (C=O) groups. | |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition. | Provides accurate mass for molecular formula confirmation. | researchgate.netresearchgate.net |

Isotopic Labeling and Isomer Differentiation in Metabolic Studies

Isotopic labeling is a sophisticated technique used to trace the metabolic pathways of this compound and to differentiate between its various isomers. In this approach, stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are incorporated into the steroid molecule. uu.nl

When the labeled steroid is administered, its metabolic fate can be followed by tracking the presence of the isotopic label in the resulting metabolites using mass spectrometry. uu.nl This allows for the unambiguous identification of metabolites derived from the administered compound. For example, deuterium-labeled androst-4-ene-3,17-dione has been used to study its metabolism in humans, with GC-MS analysis revealing the excretion kinetics of its labeled metabolites. uu.nl

Furthermore, isotopic labeling can aid in the differentiation of stereoisomers. The fragmentation patterns of labeled and unlabeled isomers in mass spectrometry can differ, providing a basis for their distinction. nih.gov This is particularly important for steroids like this compound, where the stereochemistry of the hydroxyl group significantly influences its biological activity.

Application of Deuterium Labeling for Tracing Metabolic Pathways.

Deuterium labeling, a type of stable isotope labeling, serves as a powerful tool for tracing the metabolic fate of steroid compounds. By replacing hydrogen atoms with deuterium at specific positions within the molecule, researchers can track the biotransformation of the labeled compound through various metabolic pathways. This approach provides invaluable insights into the formation of metabolites and the dynamics of steroid metabolism.

In the context of androstenedione (B190577) and its derivatives, deuterium labeling has been instrumental. For instance, the administration of deuterium-labeled androst-4-ene-3,17-dione ([2,2,4,6,6,16,16-7H2]-androst-4-ene-3,17-dione) to human subjects allowed for the sensitive detection and profiling of its metabolites. uu.nl This study revealed that while the conversion to oxygenated metabolites was limited, the sensitivity and specificity for detecting the administered steroid were significantly enhanced. uu.nl The major metabolites identified within the first 10 hours included androsterone, etiocholanolone, testosterone (B1683101), and various hydroxylated derivatives, demonstrating the utility of this technique in mapping metabolic routes. uu.nl

Furthermore, deuterium labeling aids in the structural elucidation of fragment ions in mass spectrometry. fu-berlin.de By comparing the mass spectra of labeled and unlabeled compounds, the origin of specific fragments can be determined, which is crucial for identifying unknown metabolites. fu-berlin.de For example, perdeuterotrimethylsilylated derivatives have been used to investigate the fragmentation patterns of hydroxy steroids with a 3-keto-4-ene structure, providing a basis for their identification in complex biological matrices. nih.govresearchgate.net

Chromatographic and Spectrometric Approaches for Isomer Discrimination.

The structural similarity among steroid isomers presents a significant analytical challenge. Isomers of this compound and related compounds often exhibit nearly identical physical and chemical properties, making their separation and individual identification difficult. However, the combination of high-resolution chromatographic techniques with advanced mass spectrometry offers a robust solution for isomer discrimination.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone in steroid analysis, known for its high separation efficiency and sensitivity. clemson.edufu-berlin.de For isomers of hydroxy steroids, including those with a 3-keto-4-ene structure, GC-MS analysis following derivatization is a common approach. nih.govresearchgate.net Derivatization, such as the formation of trimethylsilyl (B98337) (TMS) ethers, enhances the volatility and thermal stability of the steroids for GC analysis. fu-berlin.de Studies have shown that even with similar mass spectra, slight differences in retention times on the gas chromatograph can allow for the separation of isomers. fu-berlin.de For instance, the tris-TMS derivatives of 2α-hydroxyandrost-4-ene-3,17-dione and 4-hydroxyandrost-4-ene-3,17-dione, while having very similar mass spectra, can be partially separated using specific GC methods. fu-berlin.de

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a complementary approach, particularly for less volatile or thermally labile compounds. clemson.edumdpi.com Reversed-phase LC coupled with mass spectrometry has been successfully used to study the metabolism of steroidal drugs like 4-hydroxyandrost-4-ene-3,17-dione, allowing for the identification of multiple metabolites in urine samples. nih.gov High-performance liquid chromatography (HPLC) is often the method of choice for measuring steroids due to its ability to perform simultaneous measurements of various hormones. mdpi.com

Tandem Mass Spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) significantly enhance the specificity of isomer identification. fu-berlin.denih.gov By selecting a specific precursor ion and analyzing its fragmentation pattern, MS/MS can reveal structural differences between isomers that are not apparent in a full-scan mass spectrum. For example, specific fragment ion transitions have been identified to differentiate between formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione) and its 2- and 6-hydroxy isomers. nih.gov The transition m/z 503 → 269 was found to be selective for formestane, while subclass-specific fragment ions like m/z 319 and m/z 219 were indicative of 6-hydroxy and 11-hydroxy compounds, respectively. nih.gov

Ion Mobility Spectrometry (IMS) , when coupled with mass spectrometry (IMS-MS), adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. tofwerk.comnih.govresearchgate.net This technique has shown great promise in separating steroid isomers that are difficult to resolve by chromatography alone. tofwerk.comnih.gov High-resolution IMS-MS can achieve baseline separation of steroid metabolites that may only differ in the orientation of a single hydrogen atom. tofwerk.com The combination of chemical derivatization with IMS can further improve the detection and separation of steroid isomers. researchgate.net

The table below summarizes the key analytical techniques and their applications in the analysis of this compound and related steroid isomers.

| Analytical Technique | Application | Key Findings & Advantages |

| Deuterium Labeling | Tracing metabolic pathways | Enables sensitive detection and profiling of metabolites; aids in the structural elucidation of fragment ions in mass spectrometry. uu.nlfu-berlin.de |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile isomers | High separation efficiency; derivatization enhances analysis; allows for separation based on retention time differences. nih.govclemson.edufu-berlin.de |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of less volatile and thermally labile compounds | Simultaneous measurement of multiple hormones; suitable for complex biological matrices. clemson.edumdpi.comnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Specific isomer discrimination | Provides structural information through fragmentation patterns; identifies unique fragment transitions for specific isomers. fu-berlin.denih.gov |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of challenging isomers | Separates ions based on size, shape, and charge; can resolve isomers differing by a single hydrogen's orientation. tofwerk.comnih.govresearchgate.net |

Future Research Trajectories and Emerging Avenues for 3 Hydroxyandrost 4 Ene 6,17 Dione Studies

Unraveling Novel Metabolic Enzymes and Pathways

The metabolism of androstenedione (B190577) and its derivatives involves a complex network of enzymes. nih.gov While the primary metabolic routes for many steroids are well-documented, the full spectrum of enzymes and pathways involved in the biotransformation of 3-Hydroxyandrost-4-ene-6,17-dione remains an area of active research. Future studies are expected to focus on identifying and characterizing novel enzymes, potentially from the cytochrome P450 superfamily or various hydroxysteroid dehydrogenases (HSDs), that contribute to the metabolic fate of this compound.

In vitro studies using liver microsomes have been instrumental in identifying the initial steps of metabolism for related compounds like androst-4-ene-3,6,17-trione (B20797), where reduction of keto groups at the C3 or C6 positions is a major biotransformation. nih.gov This leads to the formation of metabolites such as 3α-hydroxyandrost-4-ene-6,17-dione and 3β-hydroxyandrost-4-ene-6,17-dione. nih.gov The application of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) has been crucial in these investigations. nih.gov

Future research will likely employ more sophisticated methods, including the use of recombinant enzymes and cell-based assays, to precisely map the metabolic pathways. For instance, understanding the specific enzymes responsible for the interconversion between the 3-keto and 3-hydroxy forms is a key area of interest, as the stereochemistry at the C3 position significantly influences the biological activity of the steroid. The discovery of alternative metabolic pathways, similar to the "backdoor" pathway identified for androgen synthesis, could also provide new insights into the physiological roles of this compound.

Comprehensive Elucidation of Less Characterized Metabolites and Their Biological Relevance

The biological activity of a steroid is not solely determined by the parent compound but also by its various metabolites. While some major metabolites of related androgens have been identified, a comprehensive characterization of the full metabolic profile of this compound is still needed. Many minor or less-characterized metabolites may possess unique biological activities that have yet to be explored.

For example, studies on androst-4-ene-3,6,17-trione have revealed a number of urinary metabolites resulting from further reductions of the initial biotransformation products. nih.gov These include various dihydroxy and dihydroxyandrostan metabolites. nih.gov Similarly, the metabolism of 4-hydroxyandrostenedione leads to a variety of reduction products, including 3-hydroxy-4-oxo and 3,4-dihydroxylated compounds. dshs-koeln.de

A key future direction will be to isolate and structurally elucidate these less abundant metabolites and then to assess their biological relevance. This includes evaluating their binding affinity for various steroid receptors, such as the androgen and estrogen receptors, and their potential to modulate enzymatic activity. For instance, a metabolite of 4-hydroxyandrost-4-ene-3,17-dione, 4-hydroxytestosterone (B1222710), has been shown to be a potent binder to the androgen receptor. nih.gov Uncovering similar potent bioactivity in the metabolites of this compound could open up new avenues for understanding its physiological effects.

Advanced Stereochemical and Conformational Studies for Enhanced Specificity

The three-dimensional structure of a steroid molecule, including its stereochemistry and conformational flexibility, is a critical determinant of its interaction with biological targets. The orientation of hydroxyl groups, for example, can dramatically alter binding affinity and biological response. Advanced analytical and computational techniques are enabling a more detailed understanding of these structural nuances.

The stereochemistry at the C3 position, resulting in 3α and 3β isomers, is a well-established factor influencing the biological properties of androstane (B1237026) steroids. Future research will likely delve deeper into the stereospecificity of the enzymes that metabolize this compound and how this influences the downstream metabolic cascade. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), will continue to be invaluable for unequivocally elucidating the stereochemistry of these molecules and their metabolites. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the conformational landscape of these steroids and how they interact with the binding pockets of enzymes and receptors. oup.com These computational studies can help to explain the structure-activity relationships (SAR) observed in experimental assays and guide the design of more specific and potent steroidal modulators.

Integration of Systems Biology and Omics Data in Steroid Research

The advent of systems biology and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to understanding the complex and interconnected nature of steroid biology. nih.govfrontiersin.org By integrating large-scale datasets, researchers can move beyond the study of individual components and begin to model the entire network of interactions that govern steroid synthesis, metabolism, and signaling.

A systems biology approach can help to identify novel genes and pathways that modulate steroid response. nih.gov For example, by integrating clinical data with genomic and gene expression data, researchers have identified genes that influence the response to corticosteroid treatment in asthma. nih.gov This type of approach could be applied to this compound to identify genetic factors that influence its metabolism and biological effects.

Furthermore, metabolomics studies can provide a comprehensive snapshot of the steroid profile in a given biological sample, allowing for the identification of novel metabolites and the elucidation of metabolic pathways. frontiersin.org Integrating these data with transcriptomic and proteomic data can provide a more complete picture of how cells and tissues respond to and process this compound.

Rational Design of Steroidal Modulators with Optimized Biological Profiles

A deeper understanding of the structure-function relationships of this compound and its metabolites will pave the way for the rational design of novel steroidal modulators with optimized biological profiles. nih.gov This involves leveraging structural information from crystallography and computational modeling to design molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. asm.org

The goal of rational design is to create compounds that can selectively target specific enzymes or receptors in the steroid signaling pathway. oup.com For example, by understanding the key interactions between a steroid and the active site of an enzyme like aromatase, it is possible to design inhibitors with improved efficacy and reduced off-target effects. units.it This approach has been successfully used to develop potent antiandrogens and other steroidal drugs. nih.gov

Future research in this area will likely focus on the development of allosteric modulators, which bind to sites on an enzyme other than the active site to modulate its activity. units.it This can offer a more subtle and potentially safer way to control steroid metabolism compared to direct inhibition. The synthesis and biological evaluation of focused libraries of steroid-derived analogues will be a key strategy in this endeavor. researchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 3-Hydroxyandrost-4-ene-6,17-dione in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity, particularly for low-concentration samples. Radioimmunoassay (RIA) protocols, such as those developed for structurally similar steroids (e.g., 4-androstene-3,17-dione), can be adapted by synthesizing specific antisera against 6β-hydroxy derivatives . Validate methods with isotope dilution for accuracy.

Q. What is the metabolic role of this compound in steroid biosynthesis?

- Methodology : Investigate its position in androgen/estrogen pathways using isotopic tracing (e.g., C-labeled substrates) in liver microsomes or microbial systems. It may act as an intermediate in the conversion of phytosterols to corticosteroids or as a precursor for 19-oxo derivatives, which are critical in estrone synthesis .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodology : Employ X-ray crystallography to resolve stereochemistry, as demonstrated for analogous steroids (e.g., 6-methylideneandrost-4-ene-3,17-dione). Pair with nuclear magnetic resonance (NMR) spectroscopy to verify hydroxyl and ketone group positions .

Advanced Research Questions

Q. How can microbial systems be engineered to enhance this compound production from phytosterols?

- Methodology : Use Mycobacterium fortuitum strains with 3-ketosteroid-Δ1-dehydrogenase (KSDD) deficiency to block competing degradation pathways. Overexpress rate-limiting enzymes (e.g., hydroxylases) via plasmid-based gene regulation. Monitor transcriptional activity with qPCR and optimize fermentation conditions (e.g., oxygen transfer, substrate feeding) .

Q. What experimental strategies resolve contradictions in residue analysis data for this compound metabolites?

- Methodology : Standardize substrate selection (e.g., avoid using mixed phytosterol sources) and validate sampling protocols across matrices (serum vs. tissue). Cross-validate findings using orthogonal techniques like gas chromatography-mass spectrometry (GC-MS) and immunoassays. Address false positives by confirming metabolites via stable isotope dilution .

Q. How do structural modifications (e.g., hydroxylation) influence this compound’s interaction with 3-ketosteroid dehydrogenases?

- Methodology : Perform site-directed mutagenesis on KSDD enzymes to assess substrate binding using kinetic assays (e.g., , ). Couple with steered molecular dynamics (SMD) simulations to model steric effects of the 3-hydroxy group on enzyme active sites .

Q. What regulatory considerations apply to this compound in preclinical studies?

- Methodology : Classify it under controlled substance guidelines (e.g., New York’s Schedule III analogs) if used in vivo. Ensure ethical compliance by documenting purity (>95%) and avoiding human/animal administration without approval. Reference legal frameworks like Nebraska’s Legislative Bill 808 for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.